molecular formula C6H13Cl2NO B13002433 1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride

1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B13002433
M. Wt: 186.08 g/mol
InChI Key: KNWSBTHIMMUGHQ-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C6H13Cl2NO and a molecular weight of 186.08 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride involves several steps. One common method includes the reaction of pyrrolidine with 2-chloroethanol under acidic conditions to form the desired product . The reaction typically requires a catalyst and is conducted at a controlled temperature to ensure high yield and purity. Industrial production methods often involve bulk custom synthesis and procurement to meet specific research needs .

Chemical Reactions Analysis

1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death .

Comparison with Similar Compounds

1-(2-Chloroethyl)pyrrolidin-3-ol hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity.

Properties

Molecular Formula

C6H13Cl2NO

Molecular Weight

186.08 g/mol

IUPAC Name

1-(2-chloroethyl)pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C6H12ClNO.ClH/c7-2-4-8-3-1-6(9)5-8;/h6,9H,1-5H2;1H

InChI Key

KNWSBTHIMMUGHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)CCCl.Cl

Origin of Product

United States

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